![molecular formula C8H5N3O2 B1386408 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1156405-18-3](/img/structure/B1386408.png)
1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
Pyrazine derivatives are a class of organic compounds that contain a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary widely depending on the specific substituents attached to the pyrazine ring . Detailed structural analysis usually requires techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Scientific Research Applications
Anticancer Applications
Pyrazine compounds, including “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione”, have been studied for their potential anticancer properties . The protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism, is closely related to cancer . Pyrazine-based small molecules have been designed and synthesized, with some showing promising cytotoxic activity .
Antimicrobial Applications
Pyrimidine derivatives, which are structurally similar to pyrazine compounds, are known for their antimicrobial properties . While specific studies on “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” are not available, it’s possible that this compound could also exhibit antimicrobial activity.
Antiviral Applications
Similar to the antimicrobial applications, pyrimidine derivatives are also known for their antiviral properties . This suggests a potential for “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” in antiviral research.
Antitumor Applications
Pyrimidine derivatives have been reported to exhibit antitumor activities . Given the structural similarities, “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” could potentially be used in antitumor research.
Antifibrotic Applications
Pyrimidine derivatives are known to have antifibrotic properties . This suggests that “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” could potentially be used in the treatment of fibrotic diseases.
Drug Design and Synthesis
The structure of “1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” could be used as a basis for the design and synthesis of new drugs . The compound’s interactions with other structures could lead to the discovery of new active agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as selinexor , have been found to inhibit nuclear transport, specifically targeting the exportin 1 complex (XPO1) . XPO1 is responsible for transporting many molecules, including tumor suppressor proteins and oncoprotein transcript RNAs, from the nucleus into the cytoplasm .
Mode of Action
For instance, Selinexor, a selective inhibitor of nuclear export, binds to XPO1 and inhibits its function, leading to the accumulation of tumor suppressor proteins in the nucleus .
Biochemical Pathways
If we consider the action of similar compounds, the inhibition of xpo1 can affect multiple pathways related to cell proliferation and survival . This can lead to the suppression of tumor growth in various malignancies .
Pharmacokinetics
Selinexor, a similar compound, exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination .
Result of Action
Based on the effects of similar compounds, it can be hypothesized that it may lead to the accumulation of tumor suppressor proteins in the nucleus, thereby inhibiting tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyrazin-2-ylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGABGNMQXFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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